![molecular formula C9H7ClN2OS B1530839 4(3H)-Quinazolinone, 6-chloro-2-(methylthio)- CAS No. 33017-87-7](/img/structure/B1530839.png)
4(3H)-Quinazolinone, 6-chloro-2-(methylthio)-
Overview
Description
“4-Pyrimidinamine, 6-chloro-2-(methylthio)-” and “6-Chloro-2-(methylthio)pyrimidin-4-amine” are chemical compounds with the molecular formula C5H6ClN3S . They have a molecular weight of 175.639 .
Synthesis Analysis
While specific synthesis methods for “4(3H)-Quinazolinone, 6-chloro-2-(methylthio)-” were not found, there are methods available for related compounds. For instance, 4,6-Dichloro-2-(methylthio)pyrimidine reacts with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .Molecular Structure Analysis
The molecular structure of these compounds can be viewed using Java or Javascript . The IUPAC Standard InChI for these compounds is InChI=1S/C5H6ClN3S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3,(H2,7,8,9) .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Pyrimidinamine, 6-chloro-2-(methylthio)-” and “6-Chloro-2-(methylthio)pyrimidin-4-amine” include a molecular weight of 175.639 .Scientific Research Applications
Biological Activities and Therapeutic Potential
4(3H)-Quinazolinone derivatives exhibit a broad spectrum of biological activities, making them a significant focus in drug development research. These compounds have been identified with anticonvulsant, analgesic, antimicrobial, and antitumor properties. For instance, compounds structurally related to 2-methyl-3-o-tolyl-4(3H)-quinazolinone have shown promising anticonvulsant activity, with specific derivatives providing protection against seizures while maintaining relatively low neurotoxicity (Wolfe et al., 1990). Additionally, 4(3H)-quinazolinone rings have been associated with various biological activities, including antibacterial, antifungal, and anticancer activities, highlighting their potential as therapeutic agents (Osarumwense Peter Osarodion, 2023).
Chemical Synthesis and Modifications
Recent advances in the synthesis of 4(3H)-quinazolinones have opened new pathways for the development of novel compounds with enhanced biological activities. Innovative synthetic routes have been explored to create valuable 4(3H)-quinazolinones with potential for antimalarial, antitumor, and antimicrobial applications (Lin He et al., 2014). The versatility of these compounds is further demonstrated by studies focusing on the synthesis of novel derivatives, such as 6-Bromo-2,3-disubstituted 4(3H)-quinazolinones, which exhibit considerable antibacterial efficiency (Badr et al., 1980).
Corrosion Inhibition
Quinazolinone derivatives have also been explored for their potential as corrosion inhibitors, demonstrating the chemical versatility of these compounds. Experimental and computational studies have identified novel quinazolinone derivatives as effective corrosion inhibitors for mild steel in acidic media, highlighting their industrial application potential (Errahmany et al., 2020).
properties
IUPAC Name |
6-chloro-2-methylsulfanyl-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c1-14-9-11-7-3-2-5(10)4-6(7)8(13)12-9/h2-4H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHDGAJKTITYKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=C(C=C2)Cl)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186652 | |
Record name | 4(3H)-Quinazolinone, 6-chloro-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33017-87-7 | |
Record name | 6-Chloro-2-(methylthio)-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33017-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(3H)-Quinazolinone, 6-chloro-2-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033017877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(3H)-Quinazolinone, 6-chloro-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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